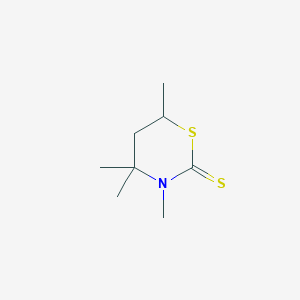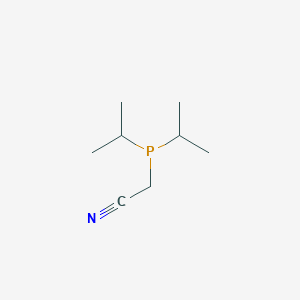
2-Di(propan-2-yl)phosphanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Di(propan-2-yl)phosphanylacetonitrile is a tertiary phosphine compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety. This compound is notable for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamine: A secondary amine with similar steric properties but different reactivity.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis
Uniqueness
2-Di(propan-2-yl)phosphanylacetonitrile is unique due to its phosphanyl group, which imparts distinct reactivity and coordination properties compared to similar amines. This makes it particularly valuable in catalysis and as a building block in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
58309-93-6 |
|---|---|
Molekularformel |
C8H16NP |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
2-di(propan-2-yl)phosphanylacetonitrile |
InChI |
InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 |
InChI-Schlüssel |
ZWKAWXIWHBZLMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(CC#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
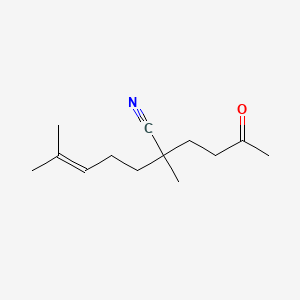
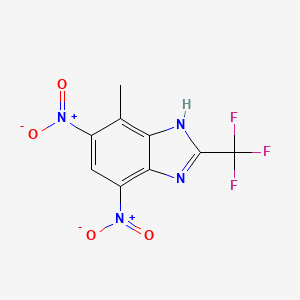
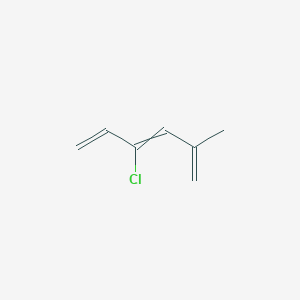
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

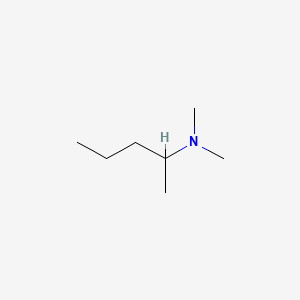
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
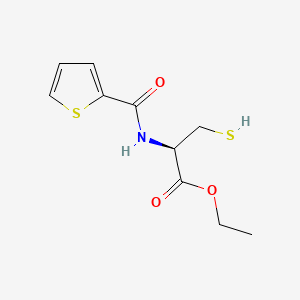
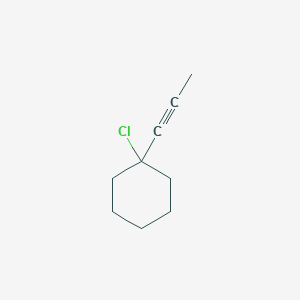
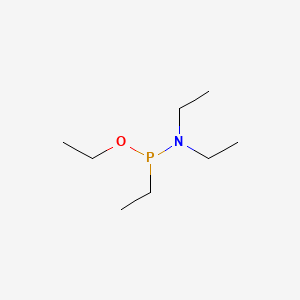
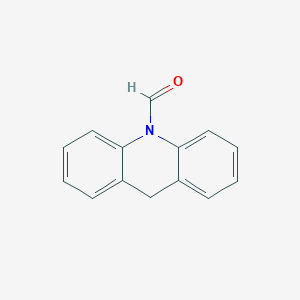
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
